BDP FL NHS ester

Vue d'ensemble

Description

L’ester de succinimide BODIPY FL est un colorant fluorescent vert brillant dont les propriétés d’excitation et d’émission sont similaires à celles de la fluorescéine ou du colorant Alexa Fluor 488. Il est connu pour son coefficient d’extinction élevé et son rendement quantique de fluorescence, ce qui le rend relativement insensible aux changements de polarité du solvant et de pH. Ce composé est largement utilisé pour le marquage des protéines, des peptides et d’autres molécules contenant des amines en raison de ses propriétés hydrophobes et de sa longue durée de vie à l’état excité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’ester de succinimide BODIPY FL implique généralement la réaction du colorant BODIPY FL avec le N-hydroxysuccinimide (NHS) en présence d’un agent de couplage tel que le dicyclohexylcarbodiimide (DCC). La réaction est généralement réalisée dans un solvant anhydre comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à température ambiante. Le produit résultant est purifié par chromatographie sur colonne pour obtenir l’ester pur .

Méthodes de production industrielle : En milieu industriel, la production de l’ester de succinimide BODIPY FL suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. L’utilisation de systèmes automatisés de synthèse et de purification contribue à maintenir la cohérence et l’efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions : L’ester de succinimide BODIPY FL subit principalement des réactions de substitution, où le groupe ester NHS réagit avec les amines primaires des protéines, des peptides ou d’autres molécules contenant des amines. Cette réaction forme une liaison amide stable, ce qui conduit à la conjugaison du colorant BODIPY FL à la molécule cible .

Réactifs et conditions courants :

Réactifs : N-hydroxysuccinimide, dicyclohexylcarbodiimide, diméthylformamide, diméthylsulfoxyde.

Conditions : Température ambiante, environnement anhydre, tampon de bicarbonate de sodium à pH 8,3

Principaux produits : Le principal produit de ces réactions est le conjugué marqué au BODIPY FL, qui présente une fluorescence brillante et est utilisé dans diverses applications telles que les tests de polarisation de fluorescence et la microscopie à excitation à deux photons .

4. Applications de la recherche scientifique

L’ester de succinimide BODIPY FL a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme sonde fluorescente pour étudier les interactions et la dynamique moléculaires.

Biologie : Employé dans le marquage et la détection cellulaire, permettant la visualisation des composants et des processus cellulaires.

Médecine : Utilisé dans le développement de tests diagnostiques et de techniques d’imagerie pour la détection et la surveillance des maladies.

Industrie : Appliqué dans la synthèse de traceurs fluorescents et de capteurs pour diverses applications industrielles .

Applications De Recherche Scientifique

Protein Labeling

BDP FL NHS ester is extensively used for labeling proteins and peptides. The reactivity of the NHS ester group with primary amines allows for the formation of stable amide bonds, which is crucial for creating conjugates that retain biological activity. This property is particularly beneficial in:

- Immunoassays : Enhancing the detection sensitivity of antibodies.

- Fluorescence Microscopy : Visualizing protein localization within cells.

Biochemical Assays

The dye's high quantum yield and photostability make it ideal for various biochemical assays, including:

- Förster Resonance Energy Transfer (FRET) : this compound can be used as a donor fluorophore to study molecular interactions and dynamics due to its long excited-state lifetime .

- High-Throughput Screening : It has been employed in assays to monitor ligand binding to G protein-coupled receptors by utilizing fluorescence polarization techniques .

Cellular Imaging

This compound is also applied in cellular imaging studies:

- Live Cell Imaging : The dye's stability under physiological conditions allows researchers to track cellular processes in real-time without significant photobleaching.

- Multiplex Imaging : Recent studies have demonstrated the use of this compound in multiplex protein imaging techniques, enhancing the ability to visualize multiple targets simultaneously within a single sample .

Study on Protein Interactions

A study published in ACS Bio Med Chem Au utilized this compound to label proteins involved in apoptosis pathways. The researchers demonstrated that the labeled proteins could be effectively tracked within live cells, providing insights into their interactions and functional roles during cell death processes .

Investigation of Drug Resistance Mechanisms

Another significant application was reported in RSC Advances, where this compound was employed to investigate multidrug resistance mechanisms in tumor cells. The study highlighted how the dye facilitated the visualization of P-glycoprotein expression levels, contributing to a better understanding of drug transport dynamics .

Mécanisme D'action

Le mécanisme d’action de l’ester de succinimide BODIPY FL implique la formation d’une liaison amide stable entre le groupe ester NHS et les amines primaires de la molécule cible. Cette conjugaison entraîne la fixation du colorant BODIPY FL fluorescent à la cible, ce qui permet sa visualisation et sa détection. L’espaceur alkylique C3 entre le fluorophore et le groupe ester NHS contribue à réduire l’interaction avec la biomolécule, améliorant ainsi les propriétés de fluorescence .

Composés similaires :

Isothiocyanate de fluorescéine (FITC) : Un colorant fluorescent vert largement utilisé avec des propriétés d’excitation et d’émission similaires.

Colorant Alexa Fluor 488 : Un autre colorant fluorescent vert connu pour sa haute luminosité et sa photostabilité.

Ester de succinimide BODIPY FL-X : Une variante de BODIPY FL avec des propriétés spectrales légèrement différentes

Unicité : L’ester de succinimide BODIPY FL se distingue par ses propriétés hydrophobes, sa longue durée de vie à l’état excité et ses bandes d’émission relativement étroites. Ces caractéristiques le rendent idéal pour les applications nécessitant une sensibilité et une spécificité élevées, telles que les tests de polarisation de fluorescence et la microscopie à excitation à deux photons .

Comparaison Avec Des Composés Similaires

Fluorescein isothiocyanate (FITC): A widely used green fluorescent dye with similar excitation and emission properties.

Alexa Fluor 488 dye: Another green fluorescent dye known for its high brightness and photostability.

BODIPY FL-X succinimide ester: A variant of BODIPY FL with slightly different spectral properties

Uniqueness: BODIPY FL succinimide ester stands out due to its hydrophobic properties, long excited-state lifetime, and relatively narrow emission bandwidths. These characteristics make it ideal for applications requiring high sensitivity and specificity, such as fluorescence polarization assays and two-photon excitation microscopy .

Activité Biologique

BDP FL NHS ester, also known as BODIPY FL NHS ester, is a fluorescent dye widely used in biological research for labeling proteins, peptides, and other biomolecules. Its unique properties make it an essential tool in various applications, including fluorescence microscopy, flow cytometry, and imaging techniques.

- Chemical Formula : CHBFNO

- Molecular Weight : 389.16 g/mol

- Excitation/Emission Maxima : 503 nm / 509 nm

- Quantum Yield : 0.97

- Solubility : Soluble in organic solvents (e.g., DMF, DMSO), limited in water

- Purity : >98% (HPLC)

This compound functions as an amine-reactive dye, allowing it to covalently bond with amine groups on proteins and other biomolecules. This reaction forms stable conjugates that retain the dye's fluorescent properties, enabling visualization and tracking of biomolecules in various biological contexts.

Applications in Biological Research

- Protein Labeling : this compound is extensively used for labeling proteins in immunological studies and cellular assays. Its high photostability and brightness make it suitable for long-term imaging applications.

- Cell Sorting and Phenotyping : The strong fluorescence emitted by this compound facilitates effective cell sorting and phenotyping in flow cytometry.

- Fluorescent Conjugates : It can be conjugated with oligonucleotides and other small molecules to create fluorescent probes for various biochemical assays.

Study 1: Fluorescent Probes for Protein Interaction Studies

A study by Thermo Fisher Scientific demonstrated the utility of this compound in generating fluorescent conjugates for monitoring protein interactions. By attaching the dye to specific proteins, researchers could visualize interactions in real-time using fluorescence microscopy. The study highlighted the advantages of this compound over traditional dyes like fluorescein due to its superior photostability and brightness .

Study 2: Application in Cancer Research

Research published by MedChemExpress explored the use of this compound-labeled antibodies for targeting cancer cells. The study found that conjugates formed with this dye exhibited enhanced binding affinity to target antigens on cancer cells, improving the efficacy of antibody-drug conjugates (ADCs) .

Study 3: Imaging Cellular Dynamics

In a publication focusing on chemical biology tools, researchers utilized this compound to track cellular dynamics during apoptosis. The fluorescently labeled proteins allowed for detailed observation of cellular changes over time, providing insights into the mechanisms of programmed cell death .

Data Table: Comparison of Fluorescent Dyes

| Property | This compound | Fluorescein (FAM) |

|---|---|---|

| Excitation Maximum | 503 nm | 494 nm |

| Emission Maximum | 509 nm | 520 nm |

| Quantum Yield | 0.97 | ~0.93 |

| Photostability | High | Moderate |

| Solubility | Good in organic solvents | Good in water |

Propriétés

IUPAC Name |

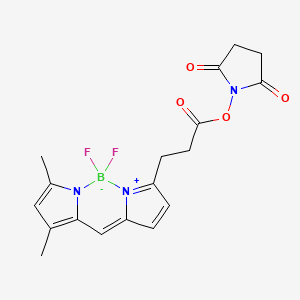

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVMGNSTOAJONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146616-66-2 | |

| Record name | BDP FL NHS Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.